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Compound of Interest

Compound Name: Ethyl 6-cyanopicolinate

Cat. No.: B1601304 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 6-Cyanopicolinate

Introduction
Ethyl 6-cyanopicolinate, a substituted pyridine derivative, represents a class of heterocyclic

compounds of significant interest in medicinal chemistry and synthetic organic chemistry. Its

bifunctional nature, featuring both a nitrile and an ethyl ester group on a pyridine scaffold,

makes it a versatile building block for the synthesis of more complex molecules. Pyridine and

its derivatives are integral to numerous pharmaceuticals, agrochemicals, and functional

materials, owing to their unique electronic properties and ability to participate in hydrogen

bonding and metal coordination.[1]

This guide provides a comprehensive overview of the core physicochemical properties of Ethyl
6-cyanopicolinate. It is intended for researchers, scientists, and drug development

professionals who require a deep understanding of this compound's characteristics to

effectively utilize it in their research and development endeavors. The information presented

herein is a synthesis of available experimental data and expert analysis based on established

chemical principles and data from analogous structures.

Core Physicochemical Properties
The fundamental physicochemical properties of a compound govern its behavior in both

chemical and biological systems. These parameters are critical for designing synthetic routes,
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developing analytical methods, and predicting pharmacokinetic and pharmacodynamic profiles

in drug discovery.

Property Value Source(s)

CAS Number 97483-79-9 [2]

Molecular Formula C₉H₈N₂O₂ [3]

Molecular Weight 176.17 g/mol [4]

IUPAC Name
ethyl 6-cyanopyridine-2-

carboxylate
[3]

Synonyms
Ethyl 6-cyanopicolinate, Ethyl

6-cyanopyridine-2-carboxylate
[2]

Physical Form Solid [2][4]

Melting Point 71-72 °C [2][4]

Boiling Point
330.0 ± 27.0 °C (at 760

mmHg)
[2][4]

Calculated LogP ~1.5 - 1.8 (Estimated) [5]

pKa (Pyridine N) ~2.0 - 3.0 (Estimated) [6]

Solubility

Sparingly soluble in water;

Soluble in common organic

solvents like methanol,

ethanol, acetone, ethyl

acetate, and dichloromethane.

[7][8]

Elucidation of Key Parameters
LogP (Octanol-Water Partition Coefficient): An experimental LogP value for Ethyl 6-
cyanopicolinate is not readily available. However, based on computational models for

structurally similar compounds such as Ethyl 3-chloro-6-cyanopicolinate (LogP = 1.78) and

Ethyl 6-acetylpyridine-2-carboxylate (XLogP3-AA = 1.4), the LogP for Ethyl 6-
cyanopicolinate is estimated to be in the range of 1.5 to 1.8.[5][9] This value suggests
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moderate lipophilicity, a key factor in predicting membrane permeability and oral

bioavailability.

pKa: The pKa of the conjugate acid of Ethyl 6-cyanopicolinate, corresponding to the

protonation of the pyridine nitrogen, has not been experimentally determined. The parent

compound, pyridine, has a pKa of 5.25. The presence of two electron-withdrawing groups

(the 2-ester and 6-cyano groups) is expected to significantly decrease the basicity of the

pyridine nitrogen. Therefore, the pKa is estimated to be in the range of 2.0 to 3.0, making it a

weakly basic compound.[6]

Solubility: As a solid organic molecule with moderate polarity, Ethyl 6-cyanopicolinate is

expected to have low solubility in water. Its structure allows for hydrogen bonding with protic

solvents via the pyridine nitrogen and ester oxygens, while the aromatic ring and ethyl chain

contribute to its solubility in a range of common organic solvents.[7][8] For drug development

purposes, formulation with co-solvents or excipients may be necessary for aqueous delivery.

Spectral Characteristics and Structural
Confirmation
Spectroscopic analysis is fundamental for confirming the identity and purity of a chemical

compound. While a public repository of spectra for Ethyl 6-cyanopicolinate is not available, its

spectral characteristics can be reliably predicted based on its functional groups and the

analysis of closely related structures.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
δ 8.2-8.0 ppm (t, 1H): This triplet corresponds to the proton at the 4-position of the pyridine

ring (H-4). It is coupled to the protons at positions 3 and 5, resulting in a triplet.

δ 8.0-7.8 ppm (d, 1H): This doublet is assigned to the proton at the 3-position (H-3), coupled

to the proton at H-4.

δ 7.8-7.6 ppm (d, 1H): This doublet corresponds to the proton at the 5-position (H-5),

coupled to the proton at H-4. The electron-withdrawing nature of the adjacent cyano group

would shift this proton downfield.
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δ 4.5 ppm (q, 2H): A quartet representing the methylene protons (-CH₂-) of the ethyl ester

group, coupled to the methyl protons.

δ 1.4 ppm (t, 3H): A triplet corresponding to the terminal methyl protons (-CH₃) of the ethyl

group, coupled to the methylene protons.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
δ ~164 ppm: Carbonyl carbon of the ester group.

δ ~150 ppm: Quaternary carbon at the 2-position of the pyridine ring (C-2), attached to the

ester.

δ ~140 ppm: Quaternary carbon at the 6-position (C-6), attached to the nitrile.

δ ~138 ppm: Aromatic methine carbon (C-4).

δ ~128 ppm: Aromatic methine carbon (C-3 or C-5).

δ ~125 ppm: Aromatic methine carbon (C-5 or C-3).

δ ~117 ppm: Nitrile carbon (-C≡N).

δ ~62 ppm: Methylene carbon of the ethyl ester (-OCH₂-).

δ ~14 ppm: Methyl carbon of the ethyl ester (-CH₃).

Predicted Infrared (IR) Spectrum
~3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic pyridine ring.[10]

~2980 cm⁻¹: C-H stretching of the ethyl group.[10]

~2230 cm⁻¹: A sharp, strong absorption characteristic of the nitrile (C≡N) stretching vibration.

[1]

~1725 cm⁻¹: A strong absorption from the carbonyl (C=O) stretch of the saturated ester.[10]

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the pyridine ring.[10]
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~1250 cm⁻¹: C-O stretching of the ester group.[10]

Predicted Mass Spectrum (Electron Ionization)
m/z = 176: Molecular ion peak [M]⁺.

m/z = 148: Loss of ethylene (-C₂H₄) from the ethyl ester via McLafferty rearrangement.

m/z = 131: Loss of the ethoxy group (-OC₂H₅).

m/z = 103: Loss of both the ethoxycarbonyl group (-COOC₂H₅).

Reactivity and Stability
The reactivity of Ethyl 6-cyanopicolinate is dominated by its three key functional components:

the pyridine ring, the ethyl ester, and the cyano group.

Ester Group: The ethyl ester is susceptible to nucleophilic acyl substitution.

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the

corresponding 6-cyanopicolinic acid. Basic hydrolysis (saponification) is typically

irreversible and proceeds readily.

Aminolysis/Amidation: The ester can react with primary or secondary amines to form the

corresponding amides. This reaction can be slow and may require catalysis, for which

related pyridone structures have shown efficacy.[11]

Transesterification: Reaction with other alcohols in the presence of an acid or base

catalyst can exchange the ethyl group for another alkyl group.

Cyano Group: The nitrile group is relatively stable but can undergo:

Hydrolysis: Vigorous acidic or basic conditions can hydrolyze the nitrile to a carboxylic acid

(via an intermediate amide). This offers a synthetic route to pyridine-2,6-dicarboxylic acid

derivatives.

Reduction: The nitrile can be reduced to a primary amine (6-(aminomethyl)picolinate)

using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
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Pyridine Ring: The pyridine ring is electron-deficient due to the electronegative nitrogen and

the two electron-withdrawing substituents. This deactivates the ring towards electrophilic

aromatic substitution. Nucleophilic aromatic substitution is possible, but would require a

leaving group on the ring, which is absent in this structure.

The compound should be stored at room temperature in a well-sealed container, away from

strong acids, bases, and oxidizing agents to prevent degradation.[2][4]

Key Reactivity Pathways

Ethyl 6-Cyanopicolinate

6-Cyanopicolinic Acid

Ester Hydrolysis
(H⁺ or OH⁻)

6-Cyanopicolinamide Derivative

Ester Aminolysis
(R₂NH)

Ethyl 6-(aminomethyl)picolinate

Nitrile Reduction
([H])

Pyridine-2,6-dicarboxylic
Acid Derivative

Nitrile Hydrolysis
(H⁺ or OH⁻, harsh)

Click to download full resolution via product page

Caption: Key reactivity pathways of Ethyl 6-cyanopicolinate.

Analytical Methodologies: Purity Determination by
HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the

purity of non-volatile organic compounds like Ethyl 6-cyanopicolinate. A reverse-phase

method would be ideal, separating the compound based on its hydrophobicity.

Self-Validating HPLC Protocol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.sigmaaldrich.cn/CN/zh/product/chemscenellcjinaypharmaceuticalspvtltdpreferredpartner/jayh9a8eb3d9?context=bbe
https://www.sigmaaldrich.com/HK/zh/product/chemscenellcjinaypharmaceuticalspvtltdpreferredpartner/jayh9a8eb3d9?context=bbe
https://www.benchchem.com/product/b1601304?utm_src=pdf-body-img
https://www.benchchem.com/product/b1601304?utm_src=pdf-body
https://www.benchchem.com/product/b1601304?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1601304?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol is designed to be self-validating by including system suitability checks and

controls.

1. Instrumentation and Materials:

HPLC system with UV-Vis detector

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase A: 0.1% Formic Acid in Water

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Sample Diluent: 50:50 Acetonitrile:Water

Ethyl 6-cyanopicolinate reference standard and sample for analysis

2. Chromatographic Conditions:

Flow Rate: 1.0 mL/min

Column Temperature: 30 °C

Detection Wavelength: 254 nm (based on the UV absorbance of the pyridine ring)

Injection Volume: 10 µL

Gradient Program:

0-2 min: 30% B

2-15 min: 30% to 90% B

15-17 min: 90% B

17.1-20 min: 30% B (re-equilibration)

3. Sample Preparation:
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Reference Standard: Accurately weigh ~10 mg of reference standard and dissolve in 10 mL

of diluent to make a 1 mg/mL stock. Dilute 1:10 to create a 0.1 mg/mL working solution.

Sample: Prepare the sample to be tested at a nominal concentration of 0.1 mg/mL in the

same diluent.

4. System Suitability Testing (SST):

Inject the working standard solution five times.

Acceptance Criteria:

The relative standard deviation (RSD) of the peak area for the five replicate injections

must be ≤ 2.0%.

The tailing factor for the main peak should be between 0.8 and 1.5.

These checks ensure the system is performing consistently before sample analysis.

5. Analysis and Calculation:

Inject the blank (diluent), followed by the working standard, and then the sample solution.

Integrate the peak areas in the chromatograms.

Calculate the purity of the sample using the area percent method, assuming all impurities

have a similar response factor at 254 nm.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
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Preparation

Analysis

Data Processing

Prepare Mobile Phases
(A: Aq. HCOOH, B: ACN/HCOOH)

System Suitability Test
(5x Standard Injections)

Prepare Standard & Sample
(~0.1 mg/mL in ACN/H₂O)

Run Sequence:
1. Blank

2. Standard
3. Sample

If SST Passes

Integrate Peak Areas

Calculate % Purity
(Area Percent Method)

Click to download full resolution via product page

Caption: HPLC workflow for purity analysis.

Safety and Handling
Ethyl 6-cyanopicolinate is classified as harmful if swallowed.[2][4] Standard laboratory safety

precautions should be observed when handling this compound.

GHS Classification:
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Pictogram: GHS07 (Exclamation Mark)[2][4]

Signal Word: Warning[2][4]

Hazard Statement: H302: Harmful if swallowed[2][4]

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face

protection.[2]

Handling: Avoid ingestion and inhalation. Avoid contact with skin and eyes. Handle in a well-

ventilated area or a chemical fume hood.

Storage: Store in a tightly closed container in a dry and well-ventilated place at room

temperature.[2][4]

Conclusion
Ethyl 6-cyanopicolinate is a valuable heterocyclic building block with well-defined

physicochemical properties. Its moderate lipophilicity, weak basicity, and the distinct reactivity

of its ester and nitrile functional groups make it a versatile substrate for synthetic

transformations. The analytical methods and spectral predictions outlined in this guide provide

a robust framework for its characterization and quality control. A thorough understanding of

these properties is paramount for any scientist aiming to leverage this compound in the fields of

drug discovery, materials science, or synthetic chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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